N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFZECNTNBXRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can yield oxadiazole derivatives. Subsequent acylation and cyclization steps are then employed to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide exhibit notable antimicrobial properties. For instance, oxadiazole derivatives have demonstrated effectiveness against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was as low as 2.14 µM against specific strains, suggesting significant potential for development as an antibacterial agent .
Antitumor Activity
The compound has also been studied for its anticancer properties. A study highlighted its ability to inhibit cell proliferation in cancer cell lines, demonstrating promising results against several types of cancer. In particular, derivatives of oxadiazole have shown effectiveness in disrupting key biochemical pathways involved in tumor growth . The compound's mechanism involves interaction with cellular targets that lead to apoptosis in cancerous cells.
Biological Studies
Enzyme Inhibition
this compound is utilized in enzyme inhibition studies. Similar compounds have been found to inhibit enzymes critical for the survival of pathogens and cancer cells. This inhibition can lead to the cessation of essential biological processes within these cells .
Cellular Signaling Pathways
The compound has been implicated in studies exploring cellular signaling pathways. Its interactions with various receptors can provide insights into the mechanisms of drug action and resistance in microbial and cancerous cells. Understanding these pathways is crucial for the development of more effective therapeutic agents .
Industrial Applications
Pharmaceutical Development
Due to its stability and bioactivity, this compound is explored for use in pharmaceutical formulations. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects . Research into optimizing synthetic routes has led to improved yields and purity in industrial production settings.
Agrochemical Development
In addition to medicinal applications, this compound is also being studied for potential use in agrochemicals. Its properties may contribute to the development of new pesticides or herbicides that are effective against resistant strains of pests while minimizing environmental impact .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of oxadiazole derivatives including this compound against Salmonella typhi and Bacillus subtilis. The results showed significant inhibition rates at low concentrations, indicating potential for clinical applications .
- Anticancer Activity Evaluation : Another research focused on the anticancer effects of this compound against various cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through specific molecular pathways associated with tumor progression .
Mechanism of Action
The mechanism by which N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The oxadiazole ring structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with key structural analogs:
Key Observations:
- Oxadiazole vs. Oxadiazolidinone: The target compound’s 1,2,5-oxadiazole ring is aromatic, whereas the oxadiazolidinone in is saturated, introducing conformational flexibility and altering electronic properties .
- Chlorophenyl vs. Nitrophenyl : The nitro group in ’s compound is strongly electron-withdrawing, contrasting with the chloro group’s moderate electron-withdrawing effect, which may influence reactivity and intermolecular interactions .
Spectral and Crystallographic Data
- IR Spectroscopy :
- Crystallography: ’s acetamide derivative forms dimers via N–H⋯O hydrogen bonds (R₂²(10) motif). The target compound’s 2-methylphenoxy group may sterically hinder similar packing .
Pharmacological Potential (Hypothetical)
While direct activity data for the target compound is unavailable, structural analogs suggest possible applications:
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring substituted with a chlorophenyl group and a methoxyphenoxy acetamide moiety. Its molecular formula is with a molecular weight of approximately 343.76 g/mol. The presence of the oxadiazole ring is significant as it is associated with various biological activities, particularly anticancer properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.76 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution Reactions : The chlorophenyl group is introduced via electrophilic aromatic substitution.
- Attachment of the Methoxyphenoxy Moiety : This involves nucleophilic substitution where the oxadiazole derivative reacts with 2-methylphenoxy acetic acid.
Anticancer Properties
Research indicates that compounds containing the 1,2,5-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action primarily involves:
- Inhibition of Enzymes : Compounds like this compound can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Cellular Pathways : The compound potentially disrupts various signaling pathways critical for tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies suggest that it may be effective against certain bacterial strains, including Mycobacterium tuberculosis . The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Ring : This heterocyclic moiety is crucial for bioactivity due to its ability to interact with various biological targets .
- Chlorophenyl Group : The presence of electron-withdrawing groups enhances the compound's reactivity and binding affinity to biological targets .
Case Studies
- Anticancer Efficacy in Cell Lines : In vitro studies have demonstrated that derivatives of the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines including breast and lung cancer cells. For example, compounds similar to this compound have shown IC50 values in the low micromolar range .
- Antimicrobial Testing : Preliminary studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard dilution methods which showed promising results against resistant strains .
Q & A
Q. What are the standard synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,5-oxadiazole (furazan) ring via cyclization of hydroxylamine derivatives with nitriles or carboxylic acids under acidic conditions (e.g., HCl/ethanol) .
- Step 2: Coupling of the oxadiazole intermediate with 2-(2-methylphenoxy)acetyl chloride via nucleophilic acyl substitution. Solvents like dichloromethane or tetrahydrofuran (THF) are used with bases (e.g., triethylamine) to scavenge HCl .
- Optimization: Reaction yields are maximized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis may reduce reaction time .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions and regioselectivity. For example, the oxadiazole ring protons resonate at δ 8.5–9.0 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments consistent with the acetamide and oxadiazole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, MS, or X-ray crystallography data often arise from:
- Tautomerism or conformational flexibility: For example, oxadiazole rings may exhibit planar vs. puckered conformations, altering NMR splitting patterns. Computational modeling (DFT) or variable-temperature NMR can clarify dynamic behavior .
- Impurity interference: HPLC-MS coupling identifies co-eluting impurities that distort spectral peaks. Recrystallization (e.g., using ethanol/water) improves purity .
Q. What strategies are effective for optimizing the compound’s bioactivity in in vitro assays?
- Structure-Activity Relationship (SAR): Modify substituents on the phenoxy group (e.g., replace 2-methyl with electron-withdrawing groups) to enhance binding to targets like kinase enzymes .
- Solubility enhancement: Use co-solvents (DMSO/PBS) or formulate as nanoparticles (liposomes) to improve bioavailability in cell-based assays .
- Mechanistic studies: Employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target affinity and kinetics .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- In-silico ADMET: Tools like SwissADME predict metabolic sites (e.g., oxadiazole ring oxidation) and cytochrome P450 interactions. High topological polar surface area (>80 Ų) may limit blood-brain barrier penetration .
- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
Q. What experimental designs mitigate side reactions during functionalization of the oxadiazole core?
- Protecting groups: Temporarily block the acetamide NH with Boc (tert-butoxycarbonyl) during electrophilic substitutions to prevent undesired N-acylation .
- Catalyst selection: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes byproducts when introducing aryl groups to the oxadiazole .
- pH control: Maintain mildly basic conditions (pH 7.5–8.5) during nucleophilic substitutions to avoid hydrolysis of the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
